molecular formula C26H29N7O3S3 B2502690 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393874-54-9

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2502690
CAS RN: 393874-54-9
M. Wt: 583.74
InChI Key: OQPSWKUKIKNGOX-UHFFFAOYSA-N
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Description

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H29N7O3S3 and its molecular weight is 583.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complex Formation

The synthesis of compounds related to thiadiazole and triazole frameworks has been extensively explored for their ability to form complexes with metals, contributing significantly to the development of coordination chemistry. For instance, the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd highlights the potential of such compounds in forming metal-organic frameworks (MOFs) or as ligands in coordination compounds, impacting material science and catalysis research areas (Adhami et al., 2012).

Anticancer Activity

Compounds containing the thiadiazole and triazole scaffolds have been studied for their pharmacological activities, particularly their anticancer properties. A study demonstrated that novel thiazole and 1,3,4-thiadiazole derivatives exhibit potent anticancer activities, underscoring the potential of such compounds in drug discovery and therapeutic applications (Gomha et al., 2017).

Antimicrobial and Antifungal Applications

Research on heterocyclic compounds, including those with thiadiazole and triazole rings, has shown significant antimicrobial and antifungal activities. These findings suggest the application of such compounds in developing new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Patel & Patel, 2015).

Biological Activity Studies

The exploration of novel synthetic pathways leading to heterocyclic compounds bearing thiadiazole and triazole units has yielded entities with diverse biological activities. This includes antimicrobial, anti-inflammatory, and larvicidal activities, providing a foundation for pharmaceutical research and the development of new therapeutic agents (Basheer & Rappoport, 2006).

properties

IUPAC Name

4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3S3/c1-3-5-15-36-20-13-11-18(12-14-20)23(35)27-16-21-29-31-25(33(21)19-9-7-6-8-10-19)38-17-22(34)28-24-30-32-26(39-24)37-4-2/h6-14H,3-5,15-17H2,1-2H3,(H,27,35)(H,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPSWKUKIKNGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

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